1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group, a chlorine atom, a methyl group, and a sulfonyl chloride group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-4-chloro-3-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a base to form new carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar compounds to 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride include other pyrazole derivatives with different substituents on the pyrazole ring. For example:
1-butyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-butyl-4-chloro-1H-pyrazole-5-sulfonyl chloride: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-butyl-4-chloro-5-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2S/c1-3-4-5-12-8(15(10,13)14)7(9)6(2)11-12/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMMIGWTQNEYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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